

# Unveiling the Kinase Selectivity Profile of NCGC00188636: A Technical Guide

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Compound of Interest		
Compound Name:	NCGC00188636	
Cat. No.:	B12403619	Get Quote

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This technical guide provides a comprehensive analysis of the kinase selectivity profile of **NCGC00188636**, a compound of interest for researchers, scientists, and drug development professionals. The following sections detail the quantitative kinase inhibition data, the experimental protocols used for these assessments, and the potential signaling pathway implications of this compound's activity.

## **Quantitative Kinase Selectivity Profile**

**NCGC00188636** has been profiled against a panel of kinases to determine its inhibitory activity. The data, compiled from publicly available bioassays, reveals a distinct selectivity profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. Lower IC50 values indicate greater potency.



Kinase Target	IC50 (μM)
CSNK1E	0.56
CSNK1D	0.63
CAMKK2	1.1
STK17B	1.1
PHKG2	1.2
PIP5K1A	1.2
EIF2AK2	1.3
MYO3B	1.3
MAP4K3	1.4
PAK2	1.4
TNK2	1.4
MAP3K1	1.5
MAP3K4	1.5
FLT4 (VEGFR3)	1.6
GAK	1.6
MAP4K5	1.6
STK3	1.6
STK33	1.6
BRSK2	1.7
CAMK2D	1.7
CHEK2	1.7
EPHA5	1.7
MAP2K4	1.7







MARK1	1.7
PASK	1.7
TLK1	1.7
TSSK1B	1.7
ACVR1B	1.8
CDK9	1.8
CIT	1.8
DMPK	1.8
EPHA4	1.8
MAP3K2	1.8
NUAK1	1.8
ROCK1	1.8
RPS6KA6	1.8
STK17A	1.8
TRIB2	1.8
AURKB	1.9
CDK1	1.9
ЕРНА6	1.9
EPHB1	1.9
MAP4K2	1.9
МАРКАРК5	1.9
MYLK	1.9
NEK9	1.9
PRKCH	1.9



PRKCQ	1.9
PRKCZ	1.9
SNARK	1.9
TRIB3	1.9
BRD4	2.0
CSNK2A1	2.0
MAP3K3	2.0
MARK2	2.0
MEK5 (MAP2K5)	2.0
MINK1	2.0
NEK2	2.0
NEK7	2.0
PHKG1	2.0
PLK1	2.0
ROCK2	2.0
RPS6KA3	2.0
STK38L	2.0
ULK2	2.0
WNK1	2.0

Note: This table represents a selection of the most potently inhibited kinases. For a comprehensive list, please refer to the original data sources in the PubChem BioAssay database.

# **Experimental Protocols**

## Foundational & Exploratory





The kinase inhibition data presented above was generated using established in vitro biochemical assays. The following provides a generalized methodology based on the protocols described in the corresponding PubChem BioAssays.

#### 2.1. General Kinase Assay Protocol

The activity of **NCGC00188636** against the panel of kinases was determined using a radiometric assay that measures the incorporation of the gamma-phosphate of Adenosine Triphosphate (ATP) into a protein or peptide substrate.

#### Materials:

- Purified recombinant kinase
- Kinase-specific peptide or protein substrate
- [y-33P]ATP
- Kinase buffer (typically contains a buffering agent, MgCl2, and other co-factors as required by the specific kinase)
- NCGC00188636 (solubilized in Dimethyl Sulfoxide, DMSO)
- 96-well or 384-well plates
- Phosphocellulose or streptavidin-coated filter plates
- Scintillation counter

#### Procedure:

- A solution of NCGC00188636 at various concentrations is pre-incubated with the purified kinase in the kinase buffer for a specified period (e.g., 10-20 minutes) at room temperature.
- The kinase reaction is initiated by the addition of a mixture containing the peptide/protein substrate and [γ-33P]ATP.

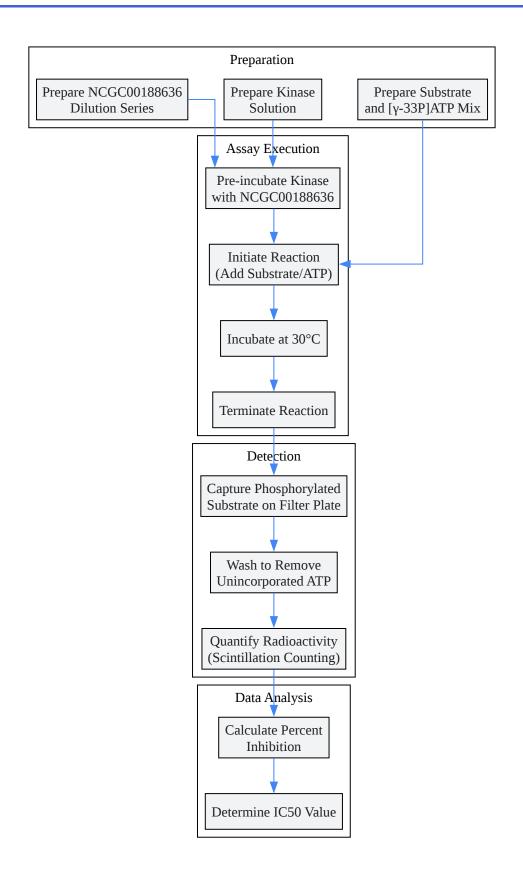
### Foundational & Exploratory





- The reaction mixture is incubated for a defined period (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid or EDTA).
- The phosphorylated substrate is captured on a filter plate.
- The filter plate is washed multiple times to remove unincorporated [y-33P]ATP.
- The amount of incorporated radioactivity is quantified using a scintillation counter.
- The percentage of kinase inhibition is calculated relative to a DMSO control (vehicle).
- IC50 values are determined by fitting the concentration-response data to a sigmoidal doseresponse curve.
- 2.2. Experimental Workflow Diagram





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Kinase Assay Workflow



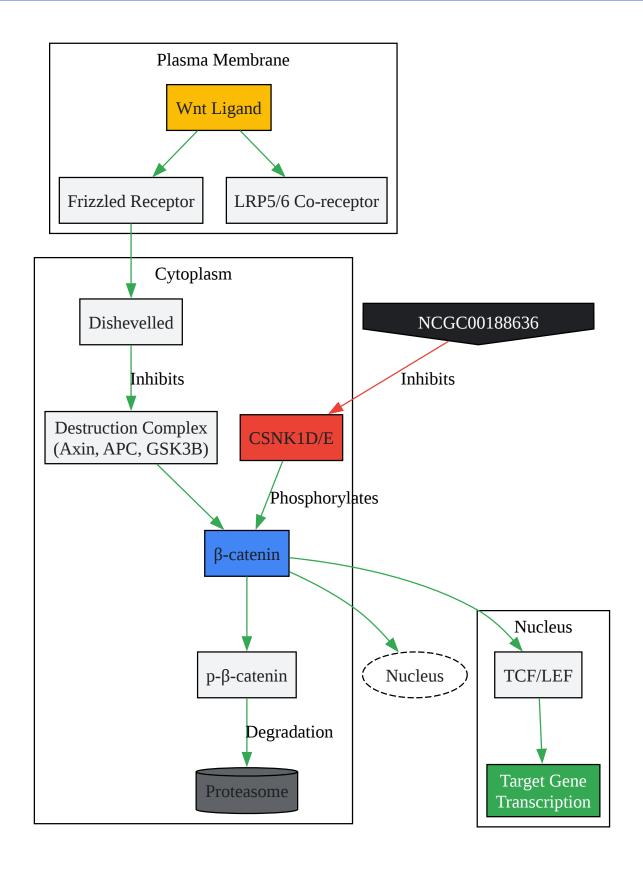
## **Signaling Pathway Analysis**

The selectivity profile of **NCGC00188636** indicates that it targets multiple kinases involved in various critical cellular signaling pathways. The most potently inhibited kinases, Casein Kinase 1 Epsilon (CSNK1E) and Casein Kinase 1 Delta (CSNK1D), are key regulators of several pathways, including the Wnt and circadian rhythm pathways.

#### 3.1. Wnt Signaling Pathway

In the canonical Wnt signaling pathway, CSNK1D and CSNK1E are involved in the phosphorylation of  $\beta$ -catenin, marking it for degradation. Inhibition of these kinases by **NCGC00188636** could lead to the stabilization and accumulation of  $\beta$ -catenin, which can then translocate to the nucleus and activate the transcription of Wnt target genes.





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